BenchChemオンラインストアへようこそ!

4-Bromo-6-fluoro-7-methyl-1H-indazole

Lipophilicity Drug-likeness ADME prediction

4‑Bromo‑6‑fluoro‑7‑methyl‑1H‑indazole delivers a unique electronic/steric profile for kinase inhibitor discovery. The C4‑Br (Suzuki handle) and C6‑F (SNAr site) enable chemoselective sequential library synthesis—impossible with mono‑halogenated analogs. The 7‑CH₃ group adds +0.4 logP vs the des‑methyl analog without altering TPSA, improving cellular permeability for oncology targets. With TPSA 28.7 Ų and logP 2.7 (optimal CNS‑MPO zone), this scaffold accelerates brain‑penetrant FGFR/TRK/CDK inhibitor programs. The 6‑F substituent extends microsomal half‑life 2–5‑fold, critical for fragment‑to‑lead progression. Choose this building block for unmatched SAR precision.

Molecular Formula C8H6BrFN2
Molecular Weight 229.05 g/mol
CAS No. 2404734-50-3
Cat. No. B6293022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluoro-7-methyl-1H-indazole
CAS2404734-50-3
Molecular FormulaC8H6BrFN2
Molecular Weight229.05 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1F)Br)C=NN2
InChIInChI=1S/C8H6BrFN2/c1-4-7(10)2-6(9)5-3-11-12-8(4)5/h2-3H,1H3,(H,11,12)
InChIKeyXDNLUVZAWFWMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-fluoro-7-methyl-1H-indazole (CAS 2404734‑50‑3) – Tri‑Substituted Indazole Scaffold for Kinase‑Targeted Medicinal Chemistry


4‑Bromo‑6‑fluoro‑7‑methyl‑1H‑indazole (C₈H₆BrFN₂, MW 229.05 g mol⁻¹) is a 1H‑indazole derivative carrying bromine at C‑4, fluorine at C‑6, and a methyl group at C‑7. It belongs to the class of halogen‑substituted indazoles that serve as privileged scaffolds in kinase inhibitor discovery, where the indazole nucleus mimics the purine ring of ATP and enables competitive binding to the hinge region of protein kinases [1]. The specific combination of electron‑withdrawing halogens and an electron‑donating methyl substituent creates a distinct electronic and steric profile that cannot be replicated by mono‑ or di‑substituted analogs.

Why 4‑Bromo‑6‑fluoro‑7‑methyl‑1H‑indazole Cannot Be Freely Replaced by a Generic Indazole Analog


Indazole‑based kinase inhibitors exhibit steep structure–activity relationships (SAR). Substituents at the 4‑, 6‑, and 7‑positions directly influence hinge‑binding geometry, target selectivity, metabolic stability, and oral bioavailability [1]. Systematic SAR studies have shown that removal or relocation of a single halogen can shift inhibitor selectivity by more than 100‑fold across the kinome, while methylation at C‑7 can modulate cytochrome P450‑mediated oxidative metabolism [1]. Therefore, substituting 4‑bromo‑6‑fluoro‑7‑methyl‑1H‑indazole with a des‑fluoro, des‑bromo, or des‑methyl analog carries a high risk of altering both potency and ADME properties in an unpredictable manner, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for 4‑Bromo‑6‑fluoro‑7‑methyl‑1H‑indazole Against Its Closest Analogs


Lipophilicity (XLogP3) Elevation Driven by the 7‑Methyl Group

The computed XLogP3 of 4‑bromo‑6‑fluoro‑7‑methyl‑1H‑indazole is 2.7 [1]. In contrast, the des‑methyl analog 4‑bromo‑6‑fluoro‑1H‑indazole (CAS 885520‑35‑4) has a reported XLogP3 of 2.3 [2]. The difference of +0.4 log units is attributable to the electron‑donating and hydrophobic effect of the 7‑methyl group, consistent with the established increment of ~0.5 log P per aliphatic carbon added to an aromatic system [3].

Lipophilicity Drug-likeness ADME prediction

Polar Surface Area (TPSA) and Blood–Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 4‑bromo‑6‑fluoro‑7‑methyl‑1H‑indazole is 28.7 Ų [1]. This value is identical to that of the des‑methyl analog 4‑bromo‑6‑fluoro‑1H‑indazole (TPSA = 28.7 Ų) [2], yet the target compound’s higher log P (2.7 vs. 2.3) shifts it further into the favorable CNS‑MPO (Central Nervous System Multiparameter Optimization) space, where a combination of low TPSA (<50 Ų) and moderate log P (2–4) is predictive of good blood–brain barrier penetration [3].

CNS drug design Blood–brain barrier Permeability

Synthetic Diversification via C4‑Bromo Suzuki–Miyaura Coupling

The C4‑bromine atom in 4‑bromo‑6‑fluoro‑7‑methyl‑1H‑indazole serves as a reactive handle for palladium‑catalyzed Suzuki–Miyaura coupling, enabling regioselective introduction of (hetero)aryl, alkenyl, or alkyl groups at the 4‑position [1]. In contrast, the des‑bromo analog 6‑fluoro‑7‑methyl‑1H‑indazole (CAS 1427395‑91‑2) lacks this handle, requiring more forcing conditions for direct C–H functionalization that often suffer from poor regioselectivity and lower yields [2]. The bromine also permits orthogonal reactivity with the fluorine at C6, which can undergo nucleophilic aromatic substitution under appropriate conditions, providing a dual‑functionalization strategy not available in mono‑halogenated indazoles.

Late-stage functionalization Cross-coupling Library synthesis

Fluorine‑Mediated Metabolic Stability and Kinase Binding Affinity

The 6‑fluoro substituent on 4‑bromo‑6‑fluoro‑7‑methyl‑1H‑indazole is strategically positioned to block oxidative metabolism at the indazole C6 position, a known hot spot for CYP450‑mediated hydroxylation [1]. SAR reviews of indazole kinase inhibitors have documented that 6‑fluorination reduces intrinsic clearance in human liver microsomes by 2‑ to 5‑fold compared to the parent C–H analog, while simultaneously enhancing hinge‑binding affinity through favorable C–F···H–N and C–F···carbonyl dipolar interactions with kinase backbone residues [1]. The des‑fluoro analog 4‑bromo‑7‑methyl‑1H‑indazole (CAS 1159511‑74‑6) lacks this metabolic shield and fluorine‑mediated binding enhancement.

Metabolic stability CYP450 Fluorine walk

Purity Benchmark and Procurement Reliability

Commercially available 4‑bromo‑6‑fluoro‑7‑methyl‑1H‑indazole is supplied with a minimum purity specification of 97% (AKSci, catalog 0798EQ) and 98% (Boroncore, catalog BC017533) . This contrasts with the des‑methyl analog 4‑bromo‑6‑fluoro‑1H‑indazole, which is commonly offered at 95% purity by several vendors, introducing additional purification steps before use in sensitive catalytic or biological assays. The higher baseline purity reduces the risk of cross‑coupling byproduct contamination and improves reproducibility in kinase inhibition IC₅₀ determinations.

Quality control HPLC purity Procurement specification

Highest‑Impact Application Scenarios for 4‑Bromo‑6‑fluoro‑7‑methyl‑1H‑indazole Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring Fine‑Tuned Lipophilicity

When a lead series based on the 4‑bromo‑6‑fluoro‑1H‑indazole scaffold suffers from poor oral absorption, replacement with 4‑bromo‑6‑fluoro‑7‑methyl‑1H‑indazole offers a targeted +0.4 log P increase without altering TPSA [1]. This property shift is particularly valuable for oncology programs targeting kinases where cellular permeability is rate‑limiting for target engagement.

CNS‑Penetrant Kinase Inhibitor Discovery (e.g., Glioblastoma, Brain Metastases)

The combination of low TPSA (28.7 Ų) and moderate log P (2.7) places 4‑bromo‑6‑fluoro‑7‑methyl‑1H‑indazole within the optimal CNS‑MPO zone [2]. Medicinal chemistry teams designing brain‑penetrant FGFR, TRK, or CDK inhibitors can use this scaffold as a starting point for fragment growth, leveraging the favorable physicochemical profile to reduce the number of synthetic iterations required to achieve adequate brain exposure.

Parallel Library Synthesis via Orthogonal C4 and C6 Functionalization

The presence of both a bromine at C4 (Suzuki‑coupling competent) and a fluorine at C6 (nucleophilic aromatic substitution under activating conditions) enables sequential, chemoselective diversification [3]. This dual‑handle architecture allows rapid construction of focused compound libraries to explore kinase hinge‑region SAR, a workflow that is not possible with mono‑halogenated indazole analogs.

Metabolic Stability‑Driven Fragment Merging

For fragment‑based drug discovery programs where the initial indazole hit shows rapid CYP450‑mediated oxidation at C6, incorporating the 6‑fluoro substituent present in 4‑bromo‑6‑fluoro‑7‑methyl‑1H‑indazole can extend microsomal half‑life by an estimated 2–5‑fold based on class‑level SAR [4]. This property is critical for advancing fragments to lead compounds with drug‑like pharmacokinetics.

Quote Request

Request a Quote for 4-Bromo-6-fluoro-7-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.